molecular formula C14H16N2O4 B2706556 1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide CAS No. 1396875-02-7

1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide

Cat. No. B2706556
CAS RN: 1396875-02-7
M. Wt: 276.292
InChI Key: VCHVYLQYVWNKTP-UHFFFAOYSA-N
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Description

The compound “1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to a series of compounds known as 1-benzo [1,3]dioxol-5-yl-indoles .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the preparation of noble ligands of (E)-N0-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method .


Molecular Structure Analysis

The molecular structure of “1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide” and related compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were also analyzed using the single crystal X-ray diffraction method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide” and related compounds typically involve Pd-catalyzed C-N cross-coupling and condensation reactions .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Specifically, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed and synthesized. These derivatives were evaluated for their anticancer activity against prostate cancer (LNCaP), pancreatic cancer (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells .

Antitumor Properties

Another study explored a novel series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines . These compounds were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines. Some of the tested compounds exhibited potent growth inhibition properties, with IC50 values generally below 5 μM .

Ligand Synthesis

Researchers prepared noble ligands using (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) . The ligands were synthesized via a simple condensation method, utilizing benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH). These ligands hold potential for various applications .

Biochemical Studies

Understanding the interactions of this compound with biological macromolecules (such as proteins or nucleic acids) could provide valuable insights. Biochemical studies may reveal its binding affinity, mode of action, and potential therapeutic applications.

properties

IUPAC Name

1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)16-6-11(7-16)14(18)15-5-10-2-3-12-13(4-10)20-8-19-12/h2-4,11H,5-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHVYLQYVWNKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide

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